molecular formula C28H34ClN7O5 B072870 Z-Gly-Gly-Arg-betana hydrochloride CAS No. 1442-79-1

Z-Gly-Gly-Arg-betana hydrochloride

Cat. No.: B072870
CAS No.: 1442-79-1
M. Wt: 584.1 g/mol
InChI Key: BVFJVGPYUPGGDO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Z-Gly-Gly-Arg-betana hydrochloride, also known as Z-GGR-βNA, primarily targets trypsin , enteropeptidase , and neutral endopeptidase 24.5 . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of peptide activity.

Mode of Action

Z-GGR-βNA acts as a sensitive chromogenic substrate for these enzymes . It interacts with the enzymes, allowing a distinct histochemical localization of enteropeptidase with the trypsinogen method . It is also cleaved by neutral endopeptidase 24.5 .

Biochemical Pathways

The compound’s interaction with these enzymes affects several biochemical pathways. For instance, it is used for determining the tryptic activity of the 20S proteasome , a complex that plays a key role in regulated protein degradation in cells.

Result of Action

The cleavage of Z-GGR-βNA by its target enzymes results in the generation of colorimetric signals . This property makes it a useful tool in biochemical assays to measure the activity of these enzymes. Furthermore, its use allows a distinct histochemical localization of enteropeptidase .

Preparation Methods

The synthesis of Z-Gly-Gly-Arg-betana hydrochloride involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one in a specific sequence, with each addition involving the activation of the carboxyl group of the incoming amino acid and its coupling to the amino group of the growing peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production methods for this compound may involve large-scale SPPS, followed by purification and quality control processes to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Z-Gly-Gly-Arg-betana hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include proteases for hydrolysis, oxidizing or reducing agents for redox reactions, and various chemical reagents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Properties

IUPAC Name

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O5.ClH/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19;/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFJVGPYUPGGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432453
Record name AGN-PC-01Z8AV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1442-79-1
Record name AGN-PC-01Z8AV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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